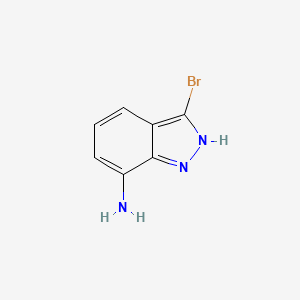

3-Bromo-1H-indazol-7-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDWESCMQBURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579225 | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-90-9 | |

| Record name | 3-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 3-Bromo-1H-indazol-7-amine

CAS Number: 316810-90-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-1H-indazol-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, provides a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds, and discusses its potential biological significance and applications.

Compound Data

The following table summarizes the key physicochemical properties of 3-Bromo-1H-indazol-7-amine.

| Property | Value |

| CAS Number | 316810-90-9 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Density | 1.9 ± 0.1 g/cm³[1] |

| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg[1] |

| Flash Point | 214.7 ± 23.2 °C[1] |

Synthesis Protocol

Experimental Protocol: Synthesis of 3-Bromo-1H-indazol-7-amine

Step 1: Bromination of 1H-indazol-7-amine

This step is based on the bromination of similar heterocyclic systems, often employing N-Bromosuccinimide (NBS) as a regioselective brominating agent.

-

Materials:

-

1H-indazol-7-amine

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (H₂SO₄, 96%)

-

Deionized Water

-

Ethyl Acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 1H-indazol-7-amine in 10-11 equivalents of 96% sulfuric acid at room temperature with stirring.

-

Slowly add 1.05 to 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. Maintain the temperature at 25 °C.

-

Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash the filter cake with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Biological Activity and Potential Applications

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds.[2][3] Derivatives of this scaffold have been extensively investigated as inhibitors of protein kinases and for their anti-cancer properties.

Kinase Inhibition

The indazole core can act as a hinge-binding motif in the ATP-binding pocket of protein kinases, making it a valuable scaffold for the design of kinase inhibitors.[3] Various substituted indazole derivatives have shown potent inhibitory activity against a range of kinases, including those involved in cell cycle regulation and signal transduction.

Anti-Cancer Research

Several studies have highlighted the anti-proliferative activity of indazole derivatives against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathway Involvement

Based on the activity of structurally related indazole compounds, 3-Bromo-1H-indazol-7-amine could potentially be involved in modulating key signaling pathways implicated in cancer, such as the p53/MDM2 pathway.[3][5][6] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its interaction with its negative regulator MDM2 is a key target for cancer therapy.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of 3-Bromo-1H-indazol-7-amine from a suitable precursor.

Caption: Proposed synthetic workflow for 3-Bromo-1H-indazol-7-amine.

Potential Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which an indazole-based inhibitor might compete with ATP for the kinase active site.

Caption: Competitive binding of an indazole inhibitor to a kinase active site.

Potential Involvement in the p53/MDM2 Signaling Pathway

The following diagram depicts a simplified p53/MDM2 signaling pathway and the potential point of intervention for an indazole-based inhibitor.

Caption: Potential inhibition of the p53-MDM2 interaction by an indazole compound.

References

- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-1H-indazol-7-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-1H-indazol-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibition.

Core Chemical Properties

3-Bromo-1H-indazol-7-amine is a substituted indazole derivative. The presence of the bromine atom at the 3-position and the amino group at the 7-position provides two reactive sites for further chemical modifications, making it a versatile scaffold in the synthesis of complex organic molecules.

Physicochemical Data

A summary of the key physicochemical properties of 3-Bromo-1H-indazol-7-amine is presented in the table below. It is important to note that while some properties have been experimentally determined and reported by various suppliers, others, such as the melting point, are not consistently available in the public domain.

| Property | Value | Source(s) |

| CAS Number | 316810-90-9 | Multiple Suppliers |

| Molecular Formula | C₇H₆BrN₃ | Multiple Suppliers |

| Molecular Weight | 212.05 g/mol | Multiple Suppliers |

| Appearance | Brown solid | ChemicalBook |

| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | Chemsrc.com |

| Density | 1.9 ± 0.1 g/cm³ | Chemsrc.com |

| Flash Point | 214.7 ± 23.2 °C | Chemsrc.com |

| Storage Conditions | 2-8°C, Protect from light | ChemicalBook |

Spectral Characterization

Predicted ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts would be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom.

Predicted ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms of the indazole core. The carbon atom attached to the bromine (C3) would likely appear in the range of 110-120 ppm, while the carbons in the benzene ring would resonate between 100 and 140 ppm.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 211 and 213 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The exact mass would be approximately 210.9745 Da.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-1H-indazol-7-amine is not explicitly documented in a single source, a robust synthetic route can be proposed based on established methodologies for the synthesis of related substituted indazoles. The most logical approach involves a two-step process: the bromination of 7-nitro-1H-indazole followed by the reduction of the nitro group.

Proposed Synthetic Pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-indazol-7-amine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-1H-indazol-7-amine, a valuable heterocyclic compound for research and drug development. The proposed synthesis is based on established chemical transformations and supported by literature precedents for analogous structures. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Proposed Synthetic Pathway

The recommended synthetic route to 3-Bromo-1H-indazol-7-amine commences with the commercially available 7-nitro-1H-indazole. The pathway involves two primary chemical transformations: regioselective bromination at the C3 position of the indazole ring, followed by the reduction of the nitro group at the C7 position to an amine. This strategy is advantageous as it utilizes a readily accessible starting material and employs well-documented reaction types.

An alternative, though potentially more complex, approach could involve a Sandmeyer reaction starting from 7-amino-1H-indazole to introduce the bromine at a different position, followed by subsequent functional group manipulations. However, the direct bromination of a nitro-substituted indazole offers a more direct route.

Experimental Protocols

The following experimental protocols are detailed for the key steps in the synthesis of 3-Bromo-1H-indazol-7-amine. These protocols are derived from established procedures for similar compounds and should be adapted and optimized for the specific target molecule.

Step 1: Synthesis of 3-Bromo-7-nitro-1H-indazole

This procedure is adapted from a method for the bromination of a similar nitro-indazole derivative.[1]

Materials:

-

7-Nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Deionized water

-

Ethanol

Procedure:

-

Under a nitrogen atmosphere, dissolve 7-nitro-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF) in a three-necked reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the reaction mixture to -5°C using an ice-salt bath.

-

Slowly add bromine (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at or below 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0 to -5°C for one hour.

-

Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to below 10°C and quench by the slow addition of deionized water.

-

Filter the resulting precipitate and wash the filter cake with deionized water to obtain the crude product.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-7-nitro-1H-indazole.

Step 2: Synthesis of 3-Bromo-1H-indazol-7-amine

This step involves the reduction of the nitro group to an amine. Standard reduction conditions using tin(II) chloride or catalytic hydrogenation are applicable.

Materials:

-

3-Bromo-7-nitro-1H-indazole

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend 3-bromo-7-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-1H-indazol-7-amine.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Reported Yield (%) | Reference |

| 1 | Bromination | 5-nitro-1H-indazole | 3-bromo-5-nitro-1H-indazole | Br₂ in DMF | 95 | [1] |

| 2 | Nitro Reduction | 3-bromo-4-nitro-1H-indazole | 3-bromo-1H-indazol-4-amine | SnCl₂·2H₂O, HCl | Not specified, but generally high for this transformation | N/A |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the proposed two-step synthesis of 3-Bromo-1H-indazol-7-amine from 7-nitro-1H-indazole.

Caption: Proposed synthesis of 3-Bromo-1H-indazol-7-amine.

Experimental Workflow

This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.

Caption: General experimental workflow for synthesis.

References

Spectroscopic Data of 3-Bromo-1H-indazol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Bromo-1H-indazol-7-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-1H-indazol-7-amine. These predictions are based on computational models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 | br s | 1H, N-H (indazole) |

| ~7.4 | d | 1H, H-4 |

| ~6.8 | t | 1H, H-5 |

| ~6.5 | d | 1H, H-6 |

| ~5.5 | br s | 2H, -NH₂ |

Note: The chemical shift of the N-H and -NH₂ protons can be highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-7a |

| ~142 | C-3 |

| ~130 | C-5 |

| ~125 | C-3a |

| ~115 | C-4 |

| ~110 | C-6 |

| ~100 | C-7 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (amine) |

| 3300 - 3200 | Broad | N-H stretch (indazole) |

| 1620 - 1580 | Medium to Strong | N-H bend (amine) |

| 1500 - 1400 | Medium to Strong | C=C and C=N stretching (aromatic/heterocyclic) |

| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 132 | Medium | [M - Br]⁺ |

| 105 | Medium | [M - Br - HCN]⁺ |

Note: The molecular ion will appear as a characteristic 1:1 doublet due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for solid organic compounds such as 3-Bromo-1H-indazol-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.[3] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single pulse experiment. Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay (2-10 seconds) are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The fine powder is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).[7] For Electron Ionization (EI), a small amount of the solid sample can be introduced directly via a solids probe.

-

Ionization: In ESI, the sample solution is introduced into the mass spectrometer through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.[8][9] ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. In EI, the sample in the gas phase is bombarded with a high-energy electron beam, causing ionization and often extensive fragmentation.

-

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. uwyo.edu [uwyo.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. infinitalab.com [infinitalab.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1H-indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-indazol-7-amine is a heterocyclic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring both a pyrazole and a benzene ring, coupled with the presence of amine and bromine substituents, provides a unique scaffold for the synthesis of a wide array of pharmacologically active molecules. Notably, derivatives of 3-aminoindazole are key components in the development of kinase inhibitors and other therapeutic agents.[1][2] For instance, the structurally related compound 7-Bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug.[3][4]

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-1H-indazol-7-amine, including its molecular characteristics, and predicted physicochemical parameters. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also presents detailed, generalized experimental protocols for the determination of key physical properties, offering a practical framework for researchers.

It is important to note that indazole derivatives can exist in different tautomeric forms.[5] 3-Bromo-1H-indazol-7-amine and its tautomer, 7-Bromo-1H-indazol-3-amine, are often considered to be the same compound due to the rapid proton migration between the nitrogen atoms of the pyrazole ring.

Physicochemical Properties

The physical properties of 3-Bromo-1H-indazol-7-amine are crucial for its handling, formulation, and application in synthetic chemistry and drug development. While experimental data is sparse, a combination of predicted values and data from closely related compounds provides valuable insights.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | - |

| Molecular Weight | 212.05 g/mol | [6] |

| Melting Point | Not available | [7] |

| Boiling Point (Predicted) | 431.3 ± 25.0 °C | [7] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 12.71 ± 0.40 | |

| Solubility | Generally soluble in dimethyl sulfoxide (DMSO) and ethanol. | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of solid amine compounds like 3-Bromo-1H-indazol-7-amine.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Objective: To determine the temperature range over which 3-Bromo-1H-indazol-7-amine transitions from a solid to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 3-Bromo-1H-indazol-7-amine is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the closed end to a height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in chemical reactions.

Objective: To quantitatively determine the solubility of 3-Bromo-1H-indazol-7-amine in various organic solvents.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid 3-Bromo-1H-indazol-7-amine is added to a known volume of the solvent of interest (e.g., ethanol, DMSO, water) in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent. The concentration of 3-Bromo-1H-indazol-7-amine in the diluted sample is then determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in a given solvent. For an amine, the pKa of its conjugate acid is determined.

Objective: To determine the pKa of the conjugate acid of 3-Bromo-1H-indazol-7-amine.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 3-Bromo-1H-indazol-7-amine is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Logical Workflow and Diagrams

As no specific biological signaling pathways for 3-Bromo-1H-indazol-7-amine are currently documented in the public domain, a logical workflow for its synthesis and characterization is presented below. This workflow is a common sequence of operations in a research and development setting.

Caption: A logical workflow for the synthesis and characterization of 3-Bromo-1H-indazol-7-amine.

The following diagram illustrates the experimental workflow for determining the physical properties as detailed in the protocols above.

Caption: Experimental workflows for determining key physical properties of a solid amine compound.

Conclusion

3-Bromo-1H-indazol-7-amine is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and provided a clear, actionable framework for its experimental determination. The provided protocols for measuring melting point, solubility, and pKa are standard, robust methods that will enable researchers to generate the necessary data to support their synthesis, characterization, and drug development efforts. The logical workflows presented offer a visual guide to the process of working with this and similar novel compounds. Further research to establish a comprehensive experimental profile of 3-Bromo-1H-indazol-7-amine is highly encouraged to facilitate its broader application in the scientific community.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: Physicochemical Properties and a General Protocol for Determining the Solubility of 3-Bromo-1H-indazol-7-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1H-indazol-7-amine is a key heterocyclic intermediate in the synthesis of various biologically active molecules. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its application in medicinal chemistry and process development. This technical guide provides a summary of the available physical and chemical data for 3-Bromo-1H-indazol-7-amine. Due to the absence of publicly available quantitative solubility data, this document outlines a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, a logical workflow for this procedure is presented visually using a Graphviz diagram. This guide is intended to be a valuable resource for researchers working with 3-Bromo-1H-indazol-7-amine, enabling them to establish its solubility profile in various organic solvents for applications in synthesis, purification, and formulation.

Introduction

3-Aminoindazoles are recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy and antiviral agents. 3-Bromo-1H-indazol-7-amine serves as a critical building block in the synthesis of such molecules. The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation development are all heavily dependent on the solubility of this intermediate in appropriate organic solvents. This guide addresses the current lack of specific solubility data in the public domain by providing a comprehensive, generalized methodology for its determination.

Physicochemical Properties of 3-Bromo-1H-indazol-7-amine

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.047 g/mol | [1] |

| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 214.7 ± 23.2 °C | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3] |

Based on its structure, which includes an aromatic amine and an indazole ring system, 3-Bromo-1H-indazol-7-amine is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents such as hexanes or toluene.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of 3-Bromo-1H-indazol-7-amine in an organic solvent of interest. This method is based on the isothermal shake-flask method, which is a standard technique for solubility measurement.

3.1. Materials and Equipment

-

3-Bromo-1H-indazol-7-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-1H-indazol-7-amine to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-Bromo-1H-indazol-7-amine.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-Bromo-1H-indazol-7-amine to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Bromo-1H-indazol-7-amine.

Conclusion

While quantitative solubility data for 3-Bromo-1H-indazol-7-amine in various organic solvents is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine this crucial parameter. The outlined experimental protocol, based on the standard isothermal shake-flask method, offers a reliable approach to generating accurate solubility data. The accompanying workflow diagram provides a clear visual representation of this process. Understanding the solubility of this important synthetic intermediate will undoubtedly facilitate its effective use in the development of novel therapeutics.

References

3-Bromo-1H-indazol-7-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-indazol-7-amine is a brominated derivative of the indazole heterocyclic system. The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-tumor, anti-inflammatory, and protein kinase inhibition. The presence and position of the bromine atom and the amino group on the indazole ring are critical for its chemical reactivity and biological interactions, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a technical overview of its chemical identity, properties, and a plausible synthetic approach based on related compounds.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for 3-Bromo-1H-indazol-7-amine are summarized below.

| Identifier | Value |

| IUPAC Name | 3-Bromo-1H-indazol-7-amine |

| Synonyms | 3-Bromo-7-amino (1H)indazole, 3-Bromo-1H-indazol-7-ylamine |

| CAS Number | 316810-90-9 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

Physicochemical Properties

A collection of experimentally determined and predicted physicochemical properties of 3-Bromo-1H-indazol-7-amine are presented in the following table. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Boiling Point | 431.3±25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.9±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 214.7±23.2 °C (Predicted) | [1] |

Note: Much of the available data for this specific isomer is predicted. Experimental validation is recommended.

Synthesis Pathway

Caption: A plausible synthetic pathway to 3-Bromo-1H-indazol-7-amine.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 3-Bromo-1H-indazol-7-amine are not prominently described in the scientific literature. However, the synthesis of a related compound, 7-bromo-1H-indazole, from 7-aminoindazole via a Sandmeyer-type reaction has been reported and could potentially be adapted.

Representative Protocol for a Related Compound (Synthesis of 7-bromo-1H-indazole):

-

Diazotization: 7-aminoindazole is dissolved in concentrated hydrobromic acid and water, then cooled to -10 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

-

Sandmeyer Reaction: A solution of cuprous bromide in concentrated hydrobromic acid is added to the diazonium salt solution.

-

Workup: The reaction mixture is stirred at room temperature, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the product.

Disclaimer: This is a representative protocol for a related compound and would require significant optimization and adaptation for the synthesis of 3-Bromo-1H-indazol-7-amine.

Safety and Handling

As with any brominated organic compound, 3-Bromo-1H-indazol-7-amine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-1H-indazol-7-amine represents a valuable, yet not extensively characterized, building block for medicinal chemistry and drug discovery. The information provided in this technical guide, compiled from available database entries, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate its chemical and biological properties and to develop robust synthetic protocols.

References

The Enigmatic Core: A Technical Guide to 3-Bromo-1H-indazol-7-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Bromo-1H-indazol-7-amine, a heterocyclic compound of interest within the broader class of indazole derivatives. While specific historical data on its discovery remains elusive in publicly accessible literature, this guide extrapolates from established principles of indazole chemistry to present its likely synthetic pathways, key chemical properties, and potential significance in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known to be a bioisostere for indoles and phenols, and is a core component in several approved drugs.

Physicochemical Properties

Quantitative data for 3-Bromo-1H-indazol-7-amine is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented below for reference.

| Property | Value |

| CAS Number | 316810-90-9 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Appearance | Brown solid[1] |

| Storage Temperature | 2-8°C, protect from light[1] |

Historical Context and Discovery

Detailed historical information regarding the initial discovery and first synthesis of 3-Bromo-1H-indazol-7-amine is not extensively documented in readily available scientific literature. The indazole ring system itself was first described by Emil Fischer in the late 19th century. The development of various substituted indazoles has largely been driven by their utility as intermediates in the synthesis of biologically active molecules. It is plausible that 3-Bromo-1H-indazol-7-amine was first synthesized as part of a broader exploration of substituted indazoles for potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other therapeutic agents. The indazole core is found in drugs such as the anti-inflammatory bendazac and the VEGFR inhibitor axitinib, highlighting the therapeutic importance of this heterocyclic system.

Proposed Synthetic Pathways

A potential synthetic workflow is outlined below:

Caption: Proposed general synthetic workflow for 3-Bromo-1H-indazol-7-amine.

Key Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the key steps in the proposed synthesis of 3-Bromo-1H-indazol-7-amine.

Protocol 1: Synthesis of 7-Amino-1H-indazole from 2-Methyl-3-nitroaniline

-

Diazotization and Cyclization: To a cooled (0-5°C) solution of 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for a period at low temperature to ensure complete diazotization.

-

The temperature is then gradually raised to facilitate intramolecular cyclization, leading to the formation of 7-nitro-1H-indazole.

-

The product is isolated by filtration or extraction.

-

Reduction: The synthesized 7-nitro-1H-indazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with a chemical reducing agent (e.g., SnCl₂ in HCl).

-

Upon completion of the reaction, the catalyst is filtered off, or the reaction is worked up to remove the reducing agent.

-

The solvent is removed under reduced pressure, and the crude 7-amino-1H-indazole is purified, typically by recrystallization or column chromatography.

Protocol 2: Regioselective Bromination of 7-Amino-1H-indazole

-

To a solution of 7-amino-1H-indazole in an appropriate solvent (e.g., N,N-dimethylformamide or acetonitrile), N-bromosuccinimide (NBS) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude 3-Bromo-1H-indazol-7-amine is washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Quantitative Data from a Representative Synthesis

The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature.

| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) |

| 1 | 2-Methyl-3-nitroaniline | NaNO₂, HCl | 7-Nitro-1H-indazole | 75-85 | >95 |

| 2 | 7-Nitro-1H-indazole | Pd/C, H₂ | 7-Amino-1H-indazole | 85-95 | >98 |

| 3 | 7-Amino-1H-indazole | NBS | 3-Bromo-1H-indazol-7-amine | 60-75 | >97 |

Role in Drug Discovery and Signaling Pathways

While there is no specific information on the biological activity or signaling pathway modulation by 3-Bromo-1H-indazol-7-amine, the broader class of amino-bromo-indazoles are key intermediates in the synthesis of various kinase inhibitors. The amino group serves as a crucial attachment point for building more complex molecules, while the bromo substituent provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions.

The general role of such a scaffold in kinase inhibitor development is depicted below.

Caption: Logical workflow for the utility of 3-Bromo-1H-indazol-7-amine in drug discovery.

The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment for kinases.[2] This structural motif can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The substituent at the 7-position can be modified to interact with other regions of the kinase, thereby influencing selectivity and potency. The bromine at the 3-position is a versatile functional group that allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which can be designed to target specific sub-pockets of the kinase active site.

Conclusion

3-Bromo-1H-indazol-7-amine represents a valuable, albeit under-documented, building block in the vast landscape of medicinal chemistry. While its specific history is not well-defined, its chemical nature and the established importance of the indazole scaffold suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The proposed synthetic routes, based on well-established chemical transformations, provide a clear path for its preparation. Further investigation into the biological activities of derivatives of 3-Bromo-1H-indazol-7-amine is warranted and could lead to the discovery of novel drug candidates.

References

Theoretical Insights into 3-Bromo-1H-indazol-7-amine: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental landscape of 3-Bromo-1H-indazol-7-amine. Given the current scarcity of dedicated theoretical studies on this specific molecule, this document serves as a foundational resource, consolidating available experimental data, outlining established protocols for synthesis and characterization, and presenting a robust, proposed workflow for future computational analysis. This guide is intended to be an essential tool for researchers engaged in the study of indazole derivatives for applications in medicinal chemistry and drug discovery.

Physicochemical Properties

While detailed experimental characterization is limited in publicly accessible literature, fundamental physicochemical properties of 3-Bromo-1H-indazol-7-amine have been reported, primarily by chemical suppliers. These properties provide a baseline for experimental and computational work.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.047 g/mol | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 214.7 ± 23.2 °C | [1] |

Experimental Protocols

The synthesis and characterization of bromo- and amino-substituted indazoles are well-documented. The following protocols are generalized from established methods for related compounds and can be adapted for 3-Bromo-1H-indazol-7-amine.

Synthesis of Bromo-Amino-Indazole Derivatives

A common route to substituted indazoles involves the cyclization of appropriately substituted benzonitriles with hydrazine. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] A plausible synthetic pathway for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with hydrazine.[3][4][5][6]

A representative synthesis for a bromo-amino-indazole is outlined below:

-

Reaction Setup : A solution of the substituted 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is prepared in a sealed tube.

-

Addition of Hydrazine : Hydrazine hydrate (99%, 10.0 mmol) is added to the solution.[2]

-

Heating : The reaction mixture is heated to 343 K for 4 hours.[2]

-

Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up : Upon completion, the reaction mixture is concentrated to dryness.

-

Purification : The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired amino-indazole product.[2]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. For indazole derivatives, the chemical shifts of aromatic protons and carbons provide key information about substituent positions. The NH proton of the indazole ring typically appears as a broad singlet in the ¹H NMR spectrum.[7][8][9][10]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. For 3-Bromo-1H-indazol-7-amine, key vibrational bands would include N-H stretching for the amine and indazole NH groups, C=C stretching for the aromatic rings, and C-Br stretching.[7][8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[9]

Proposed Theoretical Studies Workflow

In the absence of existing theoretical studies on 3-Bromo-1H-indazol-7-amine, a robust computational investigation is warranted. The following workflow, based on methodologies successfully applied to other indazole derivatives, is proposed.[11][12][13][14][15][16]

Computational Methodology

Density Functional Theory (DFT) is the recommended method for these studies due to its balance of accuracy and computational cost.

-

Software : Gaussian 09 or a more recent version is a suitable software package.[12][13]

-

Functional and Basis Set : The B3LYP functional with the 6-311++G(d,p) basis set is recommended for geometry optimization and electronic property calculations, as it has been shown to provide reliable results for related heterocyclic systems.[12][13][14][15]

Key Areas of Investigation

-

Geometry Optimization : The first step is to obtain the optimized molecular structure of 3-Bromo-1H-indazol-7-amine. This provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Tautomerism and Stability : Indazoles can exist in different tautomeric forms (1H and 2H). It is crucial to calculate the relative energies of the possible tautomers of 3-Bromo-1H-indazol-7-amine to determine the most stable form. The 1H-tautomer is generally more stable for indazole itself.

-

Electronic Properties :

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding the molecule's chemical reactivity and kinetic stability.[12][13]

-

Molecular Electrostatic Potential (MEP) : An MEP map can reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

-

-

Spectroscopic Properties :

-

NMR Spectroscopy : Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data for structural validation.

-

Vibrational Frequencies (IR) : Calculation of vibrational frequencies can aid in the assignment of experimental IR spectra.

-

-

Molecular Docking : For drug development applications, molecular docking studies can be performed to predict the binding affinity and interaction mode of 3-Bromo-1H-indazol-7-amine with relevant biological targets.[12][13][14][16]

Conclusion

While direct theoretical studies on 3-Bromo-1H-indazol-7-amine are currently lacking, this guide provides a solid foundation for initiating such research. The combination of available physicochemical data, established synthetic and analytical protocols, and a detailed, proposed computational workflow offers a clear path forward. The theoretical investigation of this and related indazole derivatives is a promising area of research with significant potential to contribute to the development of new therapeutic agents. By applying the methodologies outlined herein, researchers can elucidate the structural, electronic, and biological properties of 3-Bromo-1H-indazol-7-amine, paving the way for its potential application in drug discovery.

References

- 1. 3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

Synthesis of 3-Bromo-1H-indazol-7-amine Derivatives from 2,6-Dichlorobenzonitrile: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of a 3-bromo-1H-indazol-7-amine derivative, specifically 7-bromo-4-chloro-1H-indazol-3-amine, commencing from the readily available starting material, 2,6-dichlorobenzonitrile. This synthetic route is of significant interest to researchers and professionals in drug development due to its efficiency and scalability. The described two-step process involves a regioselective bromination followed by a cyclization reaction with hydrazine.

Executive Summary

A practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile has been developed. The process is characterized by a two-step sequence:

-

Regioselective Bromination: 2,6-dichlorobenzonitrile undergoes bromination to yield 3-bromo-2,6-dichlorobenzonitrile.

-

Heterocycle Formation: The resulting intermediate is treated with hydrazine to facilitate a cyclization reaction, affording the final product.

This method provides an overall isolated yield of 38-45% and has been successfully demonstrated on a hundred-gram scale without the need for chromatographic purification, making it an economical route for large-scale production.[1][2][3][4]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process. The initial bromination of 2,6-dichlorobenzonitrile is a key step that dictates the final substitution pattern of the indazole ring. The subsequent reaction with hydrazine leads to the formation of the bicyclic indazole core.

Caption: Synthetic pathway from 2,6-dichlorobenzonitrile to 7-bromo-4-chloro-1H-indazol-3-amine.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

This procedure outlines the regioselective bromination of 2,6-dichlorobenzonitrile.

Materials:

-

2,6-Dichlorobenzonitrile

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Filtration apparatus

Procedure:

-

To a solution of 2,6-dichlorobenzonitrile, add potassium bromate and sulfuric acid.

-

The reaction is exothermic and should be carefully controlled.

-

Upon completion of the reaction, the mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration to yield 3-bromo-2,6-dichlorobenzonitrile.

Note: This bromination method has potential safety issues due to its exothermic nature. Alternative, safer bromination conditions have been explored and are detailed in the source literature.[1]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol describes the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form the final product.

Materials:

-

3-Bromo-2,6-dichlorobenzonitrile

-

Hydrazine hydrate

-

Solvent (as specified in the literature, e.g., an alcohol)

-

Filtration apparatus

Procedure:

-

Dissolve 3-bromo-2,6-dichlorobenzonitrile in a suitable solvent.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is heated to reflux for a specified period to facilitate the cyclization.

-

After cooling, the product precipitates out of the solution.

-

The solid is collected by filtration and washed to give 7-bromo-4-chloro-1H-indazol-3-amine.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol.

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

The following table summarizes the quantitative data for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

| Parameter | Step 1: Bromination | Step 2: Cyclization | Overall | Reference |

| Starting Material | 2,6-Dichlorobenzonitrile | 3-Bromo-2,6-dichlorobenzonitrile | 2,6-Dichlorobenzonitrile | [1] |

| Product | 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 7-Bromo-4-chloro-1H-indazol-3-amine | [1] |

| Yield | ~60% (with column purification) | Not explicitly stated | 38-45% | [1] |

| Purity | 95-96% (qNMR) for optimized methods | High (no column chromatography needed) | High | [1][3] |

Applications

3-Aminoindazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules.[1] They are considered "privileged structures" in medicinal chemistry. For example, derivatives of 3-aminoindazole have been investigated as:

-

Glycogen synthase 3β inhibitors for potential Alzheimer's disease treatment.[1]

-

Treatments for iron deficiency.[1]

-

Potent tyrosine kinase receptor inhibitors for cancer therapy (e.g., Linifanib).[1]

-

Capsid inhibitors for the treatment of HIV-1 infections (e.g., Lenacapavir).[1][2][3][4]

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is particularly relevant as it is a key intermediate in the synthesis of Lenacapavir, a potent antiviral agent.[1][2][3][4]

Logical Relationship of Key Entities

The following diagram illustrates the relationship between the starting material, the key intermediate, the final product, and its significant application.

Caption: Relationship between starting material, product, and application.

References

Application Notes and Protocols for the Use of 3-Bromo-1H-indazol-7-amine in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1] Molecules incorporating the indazole ring system have demonstrated a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, allows for the synthesis of diverse libraries of compounds for biological screening.[3][4]

This document provides detailed application notes and a generalized protocol for the use of 3-Bromo-1H-indazol-7-amine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature specifically detailing the Suzuki-Miyaura coupling of 3-Bromo-1H-indazol-7-amine is limited, this protocol has been developed by analogy to successful couplings reported for structurally similar substrates, such as other bromo-substituted indazoles and aminoindazoles.[5][6][7] The resulting 3-aryl-1H-indazol-7-amine derivatives are valuable building blocks for the development of novel therapeutic agents.[2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[8][9] The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids.[8][10]

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-Bromo-1H-indazol-7-amine).[8][11]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.[8][11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.[8][11]

Application & Significance

The synthesis of 3-aryl-1H-indazol-7-amines via Suzuki-Miyaura coupling provides access to a class of compounds with significant potential in drug development. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, which are critical targets in oncology.[12] Furthermore, substitutions at various positions of the indazole ring, such as the C7 position, have been explored to enhance potency and selectivity against various biological targets.[4][7] The introduction of diverse aryl and heteroaryl groups at the C3-position using the Suzuki-Miyaura reaction allows for extensive Structure-Activity Relationship (SAR) studies, aiding in the optimization of lead compounds.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-1H-indazol-7-amine with various arylboronic acids. This procedure is based on conditions reported for analogous bromoindazole substrates.[5][6] Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

3-Bromo-1H-indazol-7-amine (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, XPhosPdG2) (1–5 mol%)

-

Ligand (if required, e.g., RuPhos, XPhos, PPh₃) (2–10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a microwave vial or a round-bottom flask, add 3-Bromo-1H-indazol-7-amine, the arylboronic acid, and the base.

-

Add the palladium catalyst and ligand (if not using a pre-catalyst).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80–140 °C) with stirring. The reaction can be performed using conventional heating or under microwave irradiation, which may significantly reduce reaction times.[5][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-7-amine.

Data Presentation: Reaction Conditions from Analogous Systems

The following table summarizes successful Suzuki-Miyaura coupling conditions for bromo-substituted indazoles, which can serve as a starting point for optimizing the reaction of 3-Bromo-1H-indazol-7-amine.

| Substrate | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| 3-Bromo-indazol-5-amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | [5] |

| (NH) free 3-Bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, Microwave | Not specified | [6] |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | Not specified | Moderate to Good | [4][7] |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2h | Good | [3] |

| 3-Bromo pyrazolo[1,5-a] pyrimidin-5-one | XPhosPdG2 / XPhos | Not specified | Not specified | Microwave | 61-89 | [13][14] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of bromoindazoles. The protocol and data presented here, derived from analogous systems, provide a robust framework for researchers to successfully synthesize novel 3-aryl-1H-indazol-7-amine derivatives. These compounds are of significant interest in medicinal chemistry and can serve as key intermediates in the discovery of new therapeutic agents. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols for 3-Bromo-1H-indazol-7-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents. 3-Bromo-1H-indazol-7-amine is a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the C3-position and the amino group at the C7-position provides two key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the kinase ATP-binding pocket. The 7-amino group can be acylated or otherwise functionalized to form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing 3-Bromo-1H-indazol-7-amine for the discovery and development of novel kinase inhibitors.

Rationale for Use in Kinase Inhibitor Synthesis

The utility of the 3-Bromo-1H-indazol-7-amine scaffold in kinase inhibitor design is underpinned by several key features:

-

Hinge-Binding Motif: The 1H-indazole core, particularly with an amino substituent, can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

-

Vector for Diversity: The C3-bromo substituent allows for the introduction of diverse chemical moieties through robust cross-coupling chemistry, enabling the exploration of different regions of the ATP-binding site to enhance potency and selectivity.

-

Tunable Physicochemical Properties: Modification at both the C3 and C7 positions allows for the fine-tuning of important drug-like properties such as solubility, metabolic stability, and cell permeability.

Key Kinase Targets and Signaling Pathways

Derivatives of the indazole scaffold have been shown to inhibit a range of protein kinases, playing crucial roles in various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific inhibitors derived from 3-Bromo-1H-indazol-7-amine are still emerging, the broader class of indazole-based inhibitors has demonstrated activity against key targets such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a role in cell proliferation, migration, and survival. Their dysregulation is linked to numerous cancers.[1]

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 is observed in several cancer types.

-

c-Jun N-terminal Kinases (JNKs): A family of serine/threonine kinases involved in cellular responses to stress, and implicated in neurodegenerative diseases and cancer.[2]

Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor growth and survival.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors based on the indazole scaffold. While not all are direct derivatives of 3-Bromo-1H-indazol-7-amine, this data highlights the potential of this chemical class to yield highly active compounds against various kinase targets.

| Inhibitor Class | Target Kinase(s) | IC50 (nM) | Reference |

| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 - 114 | [1] |

| Indazole-quinazoline derivatives | VEGFR-2 | 5.4 - 90 | [1] |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | <4.1 - 77.4 | [1] |

| Amino-indazole benzamides | FLT3, PDGFRα, c-Kit | 5 - 198 (EC50) | [3] |

| N-Aromatic-Substituted Indazoles | JNK3 | 5 | [2] |

| Indazole-based inhibitors | PLK4 | <0.1 | |

| Indazole derivatives | K562 cell line | 5150 | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the chemical modification of 3-Bromo-1H-indazol-7-amine and the subsequent evaluation of the synthesized compounds as kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of 3-Bromo-1H-indazol-7-amine with a variety of aryl or heteroaryl boronic acids or esters.

Materials:

-

3-Bromo-1H-indazol-7-amine

-

Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add 3-Bromo-1H-indazol-7-amine (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent to the mixture.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination